Cas no 2001-95-8 (Valinomycin)

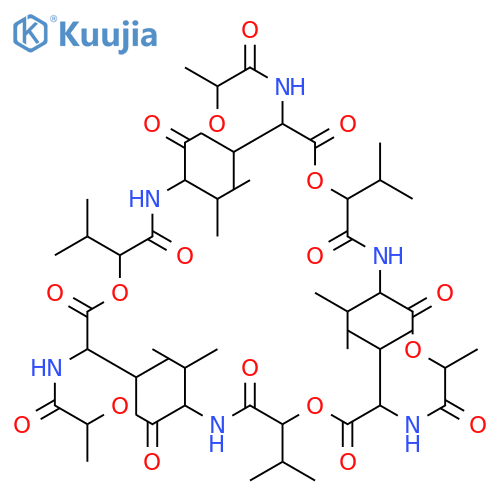

Valinomycin structure

商品名:Valinomycin

CAS番号:2001-95-8

MF:C54H90N6O18

メガワット:1111.32181692123

MDL:MFCD00005114

CID:42283

PubChem ID:24881872

Valinomycin 化学的及び物理的性質

名前と識別子

-

- Valinomycin

- Valinomycin,Cyclo(D-α-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl-D-α-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl-D-α-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl)

- antibioticn-329b

- BU 226 hydrochloride

- valinomicin

- B7388

- (3R,6S,9S,12S,15R,18R,21R,24R,27R,30S,33S,36R)-6,18,30-Trimethyl-3,9,12,15,21,24,27,33,36-nona(propa

- C54H90N6O18

- 2095AH

- QTL1_000089

- C06684

- 001V958

- Cyclo(L-Val-D-HyIva-D-Val-L-Lac-)3: HyIva = alpha-Hydroxyisovaleric acid, Lac = Lactic acid

- cyclo[OAla-Val-D-OVal-D-Val-OAla-Val-D-OVal-D-Val-OAla-Val-D-OVal-DL-Val]

- NSC 122023

- VALINOMYCIN [MI]

- Potassium ionophore I

- BDBM50237619

- 2001-95-8

- Antibiotic N-329 B

- NSC122023

- CHEMBL223643

- AKOS024457589

- CHEBI:28545

- N561YS75MN

- (3R,6R,9S,12S,15R,18R,21S,24S,27R,30R,33S,36S)-3,6,9,15,18,21,27,30,33-nonaisopropyl-12,24,36-trimethyl-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone

- valino

- 4-27-00-09728 (Beilstein Handbook Reference)

- EINECS 217-896-6

- BRN 0078657

- VALINOMYCIN [HSDB]

- SCHEMBL21935101

- balinomycin

- UNII-N561YS75MN

- SR-05000002323-2

- CYCLIC(D-.ALPHA.-HYDROXYISOVALERYL-D-VALYL-L-LACTOYL-L-VALYL- D-.ALPHA.-HYDROXYISOVALERYL-D-VALYL-L-LACTOYL-L-VALYL-D-.ALPHA.- HYDROXYISOVALERYL-D-VALYL-L-LACTOYL-L-VALYL)

- CS-0029275

- 1,7,13,19,25,31-Hexaoxa-4,10,16,22,28,34-hexaazacyclohexatriacontane- 2,5,8,11,14,17,20,23,26,29,32,35-dodecone, 12,24,36-trimetyl-3,6,9,15,18,21,27,30,33-nonakis(1-methylethyl)-

- NSC-122023

- Cyclic(D-.alpha.-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl-D-.alpha.-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl-D-.alpha.-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl )

- HY-N6693

- DB14057

- cyclo[-D-O-Val-D-Val-L-O-Ala-L-Val]3

- CCG-208283

- HSDB 6423

- (3R,6R,9S,12S,15R,18R,21S,24S,27R,30R,33S,36S)-3,6,9,15,18,21,27,30,33-nonaisopropyl-12,24,36-trimethyl-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexaazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone

- DTXSID9041150

- Cyclo(D-?-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl-D-?-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl-D-?-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl)

- Cyclic(D-alpha-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl-D-alpha-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl-D-alpha-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl)

- Q417504

- IONOPHORE ANTIBIOTIC PRODUCED BY STREPTOMYCES FULVISSIMUS

- Potassium ionophore I - cocktail B, Selectophore(TM)

- SR-05000002323

- KBio2_000566

- KBio2_002478

- WLN: T-36-MV DOV GMV JOV MMV POV SMV VOV B&MV E&OV H&MV K&OVTJ CY1&1 FY1&1I1 LY1&1 OY1&1 RY1&1 U1 A&Y1&1 D&Y1&1 G&Y1&1 J&1 M&Y1&1

- CHEMBL602575

- SCHEMBL41016

- CHEBI:95123

- KBio2_007614

- Bio1_001362

- KBio2_005046

- cMAP_000062

- Bio2_000453

- (+)-VALINOMYCIN

- FCFNRCROJUBPLU-UHFFFAOYSA-N

- KBioGR_000566

- KBio2_003134

- NCGC00095987-02

- BSPBio_001226

- 1,13,19,25,31-Hexaoxa-4,10,16,22,28,34-hexaazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone, 12,24,36-trimethyl-3,6,9,15,18,21,27,30,33-nonakis(1-methylethyl)-

- KBio3_001011

- KBio2_005702

- GNF-Pf-5297

- KBio3_001012

- HMS1362N07

- 6,18,30-trimethyl-3,9,12,15,21,24,27,33,36-nona(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone

- FT-0675766

- Bio1_000873

- NCGC00095987-01

- J-012948

- Bio1_000384

- KBioSS_002485

- LS-15509

- HMS1990N07

- KBio3_002956

- Cyclo(D-.alpha.-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl-D-.alpha.-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl-D-.alpha.-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl)

- BDBM50420225

- Bio2_000933

- NCGC00095987-03

- AKOS024319642

- HMS1792N07

- KBioSS_000566

- HMS3403N07

- KBioGR_002478

- IDI1_002208

- Q27166904

- (3S,9R,12R,15S,18S,21R,24R,27S,30S,33R,36R)-6,18,30-Trimethyl-3,9,12,15,21,24,27,33,36-nona(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone

- BP-30215

- MFCD00005114

- CHEMBL4777382

- Valinomycin, Streptomyces fulvissimus - CAS 2001-95-8

- 1,7,13,19,25,31-Hexaoxa-4,10,16,22,28,34-hexaazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone, 12,24,36-trimethyl-3,6,9,15,18,21,27,30,33-nonakis(1-methylethyl)-

- DA-58948

- CYCLIC(D-.ALPHA.-HYDROXYISOVALERYL-D-VALYL-L-LACTOYL-L-VALYL-D-.ALPHA.-HYDROXYISOVALERYL-D-VALYL-L-LACTOYL-L-VALYL-D-.ALPHA.-HYDROXYISOVALERYL-D-VALYL-L-LACTOYL-L-VALYL)

- Cyclic(DalphahydroxyisovalerylDvalylLlactoylLvalylDalphahydroxyisovalerylDvalylLlactoylLvalylDalphahydroxyisovalerylDvalylLlactoylLvalyl)

- (3S,6S,9R,12R,15S,18S,21R,24R,27S,30S,33R,36R)-6,18,30-trimethyl-3,9,12,15,21,24,27,33,36-nona(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone

- DTXCID7021150

- 1,7,13,19,25,31-HEXAOXA-4,10,16,22,28,34-HEXAAZACYCLOHEXATRIACONTANE, CYCLIC PEPTIDE DERIV.

- 1,7,13,19,25,31-HEXAOXA-4,10,16,22,28,34-HEXAAZACYCLOHEXATRIACONTANE-2,5,8,11,14,17,20,23,26,29,32,35-DODECONE, 3,6,9,15,18,21,27,30,33-NONAISOPROPYL-12,24,36-TRIMETHYL-

- Mould Element

- Cyclo(-D-O-val-D-val-L-O-ala-L-val)3

- 1,7,13,19,25,31Hexaoxa4,10,16,22,28,34hexaazacyclohexatriacontane 2,5,8,11,14,17,20,23,26,29,32,35dodecone, 12,24,36trimetyl3,6,9,15,18,21,27,30,33nonakis(1methylethyl)

- Valinomycin?

- Antibiotic N329 B

- Cyclododecadepespipeptide Neutral Ionophore

- FCFNRCROJUBPLU-DNDCDFAISA-N

- CYCLO(D-ALPHA-HYDROXYISOVALERYL-D-VALYL-L-LACTOYL-L-VALYL-D-ALPHA-HYDROXYISOVALERYL-D-VALYL-L-LACTOYL-L-VALYL-D-ALPHA-HYDROXYISOVALERYL-D-VALYL-L-LACTOYL-L-VALYL)

- 1,7,13,19,25,31-Hexaoxa-4,10,16,22,28,34-hexaazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone, 12,24,36-trimetyl-3,6,9,15,18,21,27,30,33-nonakis(1-methylethyl)-

-

- MDL: MFCD00005114

- インチ: 1S/C54H90N6O18/c1-22(2)34-49(67)73-31(19)43(61)55-38(26(9)10)53(71)77-41(29(15)16)47(65)59-36(24(5)6)51(69)75-33(21)45(63)57-39(27(11)12)54(72)78-42(30(17)18)48(66)60-35(23(3)4)50(68)74-32(20)44(62)56-37(25(7)8)52(70)76-40(28(13)14)46(64)58-34/h22-42H,1-21H3,(H,55,61)(H,56,62)(H,57,63)(H,58,64)(H,59,65)(H,60,66)/t31-,32-,33-,34+,35+,36?,37-,38-,39-,40+,41+,42+/m0/s1

- InChIKey: FCFNRCROJUBPLU-UYBNATROSA-N

- ほほえんだ: O1C([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])[H])OC([C@@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])OC([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])[H])OC([C@@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])OC([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])[H])OC(C([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@@]1([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O

計算された属性

- せいみつぶんしりょう: 1110.63000

- どういたいしつりょう: 1110.631

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 18

- 重原子数: 78

- 回転可能化学結合数: 9

- 複雑さ: 1910

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 12

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 24

- トポロジー分子極性表面積: 332

- 疎水性パラメータ計算基準値(XlogP): 9.1

じっけんとくせい

- 色と性状: ふん

- 密度みつど: 1.060

- ゆうかいてん: 186-190 °C

- ふってん: 821.74°C (rough estimate)

- フラッシュポイント: 87℃

- 屈折率: 1.6400 (estimate)

- ようかいど: DMSO: ≥10 mg/mL

- すいようせい: Soluble in DMSO at 10mg/ml. Insoluble in water

- PSA: 332.40000

- LogP: 4.31610

- ひせんこうど: D20 +31.0° (c = 1.6 in benzene)

- かんど: 光に敏感

- マーカー: 13,9976

- ようかいせい: 水に溶けない

Valinomycin セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H300,H310

- 警告文: P264,P280,P302+P350,P310

- 危険物輸送番号:UN 2811 6

- WGKドイツ:3

- 危険カテゴリコード: 27/28-36/37/38-21/22

- セキュリティの説明: 36-45-36/37-28-37/39-26

- 福カードFコード:10-18-21

- RTECS番号:YV9468000

-

危険物標識:

- ちょぞうじょうけん:貯蔵温度-20°C

- TSCA:Yes

- 危険レベル:6.1(a)

- 包装グループ:I

- リスク用語:R27/28

- セキュリティ用語:6.1(a)

Valinomycin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | BIV0893-25mg |

Valinomycin |

2001-95-8 | 25mg |

£45.00 | 2025-02-19 | ||

| TRC | V094370-250mg |

Valinomycin |

2001-95-8 | 250mg |

$1041.00 | 2023-05-17 | ||

| BAI LING WEI Technology Co., Ltd. | 1824302-500ML |

DePeX |

2001-95-8 | 500ML |

¥ 1360 | 2022-04-26 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002385-5mg |

Valinomycin |

2001-95-8 | solid | 5mg |

¥205 | 2024-05-25 | |

| TRC | V094370-5mg |

Valinomycin |

2001-95-8 | 5mg |

$ 75.00 | 2023-09-05 | ||

| TRC | V094370-100mg |

Valinomycin |

2001-95-8 | 100mg |

$ 640.00 | 2023-09-05 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TP1072-50 mg |

Valinomycin |

2001-95-8 | 50mg |

¥3775.00 | 2022-04-26 | ||

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | JV7921-25mg |

Valinomycin |

2001-95-8 | 25mg |

¥1300元 | 2023-09-15 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18138-10mg |

Valinomycin |

2001-95-8 | 98% | 10mg |

¥604.00 | 2023-09-09 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18138-50mg |

Valinomycin |

2001-95-8 | 98% | 50mg |

¥2116.00 | 2023-09-09 |

Valinomycin 関連文献

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

2001-95-8 (Valinomycin) 関連製品

- 19893-23-3(Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl])

- 64763-82-2(Bassianolide)

- 11113-62-5(Enniatin complex)

- 4530-21-6(Enniatin A1)

- 19914-20-6(Enniatin B1)

- 2503-13-1(Enniatin A)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2001-95-8)Valinomycin

清らかである:99%/99%

はかる:50mg/500ml

価格 ($):301.0/203.0